molecular formula C5H5ClN2O3S B15297901 3-Methoxypyrazine-2-sulfonyl chloride CAS No. 89391-79-7

3-Methoxypyrazine-2-sulfonyl chloride

Cat. No.: B15297901
CAS No.: 89391-79-7
M. Wt: 208.62 g/mol
InChI Key: JQPKMRGOLDALRG-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O3S It is a derivative of pyrazine, characterized by the presence of a methoxy group at the third position and a sulfonyl chloride group at the second position of the pyrazine ring

Preparation Methods

The synthesis of 3-Methoxypyrazine-2-sulfonyl chloride typically involves the reaction of 3-methoxypyrazine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{3-Methoxypyrazine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. These reagents facilitate the conversion of sulfonic acids to sulfonyl chlorides under milder conditions and with higher yields .

Chemical Reactions Analysis

3-Methoxypyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:

Major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted pyrazine derivatives.

Scientific Research Applications

3-Methoxypyrazine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Sulfonamide derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxypyrazine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are known for their biological activities .

Comparison with Similar Compounds

3-Methoxypyrazine-2-sulfonyl chloride can be compared with other sulfonyl chlorides and methoxypyrazine derivatives:

Properties

CAS No.

89391-79-7

Molecular Formula

C5H5ClN2O3S

Molecular Weight

208.62 g/mol

IUPAC Name

3-methoxypyrazine-2-sulfonyl chloride

InChI

InChI=1S/C5H5ClN2O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3

InChI Key

JQPKMRGOLDALRG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN=C1S(=O)(=O)Cl

Origin of Product

United States

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